molecular formula C27H24BrN3O4 B11090853 (2E)-N-[4-(acetylamino)phenyl]-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide

(2E)-N-[4-(acetylamino)phenyl]-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide

Cat. No.: B11090853
M. Wt: 534.4 g/mol
InChI Key: IWLSUBWJKYNREQ-KGENOOAVSA-N
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Description

(2E)-3-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, an ethoxyphenyl group, and an acetamidophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of a phenyl ring, followed by the introduction of methoxy and ethoxy groups through etherification reactions. The final step involves the formation of the cyano and acetamidophenyl groups through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (2E)-3-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Researchers are exploring its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenethylamine
  • 2-Hydroxy-2-methylpropiophenone

Uniqueness

Compared to similar compounds, (2E)-3-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H24BrN3O4

Molecular Weight

534.4 g/mol

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide

InChI

InChI=1S/C27H24BrN3O4/c1-3-34-26-15-20(6-13-25(26)35-17-19-4-7-22(28)8-5-19)14-21(16-29)27(33)31-24-11-9-23(10-12-24)30-18(2)32/h4-15H,3,17H2,1-2H3,(H,30,32)(H,31,33)/b21-14+

InChI Key

IWLSUBWJKYNREQ-KGENOOAVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)NC(=O)C)OCC3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)NC(=O)C)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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